N-(3-acetylphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide

Microtubule destabilizer Tubulin polymerization IC50

N-(3-acetylphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide (CAS 1251605-17-0) belongs to the pyridine‑pyrimidine amide family, a class of small molecules that inhibit microtubule polymerization by binding to the colchicine site of tubulin. This compound was identified as part of a scaffold that blocks hepatocyte growth factor (HGF)-induced epithelial scattering and exerts anti‑mitotic activity.

Molecular Formula C20H18N4O3
Molecular Weight 362.389
CAS No. 1251605-17-0
Cat. No. B2430023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetylphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide
CAS1251605-17-0
Molecular FormulaC20H18N4O3
Molecular Weight362.389
Structural Identifiers
SMILESCC1=NC(=CC(=O)N1CC(=O)NC2=CC=CC(=C2)C(=O)C)C3=CC=CC=N3
InChIInChI=1S/C20H18N4O3/c1-13(25)15-6-5-7-16(10-15)23-19(26)12-24-14(2)22-18(11-20(24)27)17-8-3-4-9-21-17/h3-11H,12H2,1-2H3,(H,23,26)
InChIKeyFDAVTVAEGZITQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-acetylphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide (CAS 1251605-17-0) – Core Scaffold & Pharmacological Identity


N-(3-acetylphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide (CAS 1251605-17-0) belongs to the pyridine‑pyrimidine amide family, a class of small molecules that inhibit microtubule polymerization by binding to the colchicine site of tubulin [1]. This compound was identified as part of a scaffold that blocks hepatocyte growth factor (HGF)-induced epithelial scattering and exerts anti‑mitotic activity [2]. In vitro pharmacology studies demonstrate that representatives of this chemotype are orally bioavailable, metabolically stable, evade P‑glycoprotein, and exhibit high cellular permeability [1].

Why Generic Substitution of N-(3-acetylphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide Fails – Structure‑Driven Functional Divergence


Analogues within the pyridine‑pyrimidine amide series exhibit divergent functional profiles dictated by subtle changes in the anilide substituent [1]. In a panel of structurally related compounds, the 3-acetylphenyl group has been shown to confer a distinct balance between anti‑migratory and anti‑mitotic activities, whereas other substituents (e.g., dimethoxyphenyl, chloro‑methylphenyl) shift the phenotype toward exclusive cell‑cycle arrest or lose the anti‑scattering effect [1] [2]. Replacing the 3-acetylphenyl moiety with a generic bioisostere therefore risks loss of the dual pharmacological profile that defines this compound’s utility in epithelial‑mesenchymal transition (EMT) and cancer metastasis models.

Quantitative Differentiation Evidence for N-(3-acetylphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide (CAS 1251605-17-0)


Microtubule Polymerization Inhibition – IC50 Comparison Against a Prototype Lead (D4-9-31)

N-(3-acetylphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide (compound 9 in the original SAR study) inhibited tubulin polymerization with an IC50 of 2.1 µM in a cell‑free turbidimetric assay, whereas the reference pyridine‑pyrimidine amide D4-9-31 (compound 22) exhibited an IC50 of 1.4 µM under identical conditions [1]. This 1.5‑fold difference translates into a wider therapeutic window in cellular models of EMT because the slightly lower tubulin affinity of the 3-acetylphenyl analogue preserves sufficient microtubule dynamics to allow cell migration inhibition without complete mitotic arrest [1].

Microtubule destabilizer Tubulin polymerization IC50 Colchicine site

Anti‑Migratory Selectivity – Quantitative Separation of Anti‑Scattering and Anti‑Mitotic Activities

In MDCK epithelial cells stimulated with HGF, N-(3-acetylphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide inhibited scattering with an EC50 of 0.49 µM, while inducing G2/M cell‑cycle arrest with an EC50 of 3.8 µM, yielding a 7.8‑fold selectivity window [1]. In contrast, the dimethoxyphenyl analogue (compound 14) abolished scattering and mitotic arrest equipotently (EC50 0.31 µM for scattering; EC50 0.36 µM for G2/M arrest; 1.2‑fold window) [1].

HGF-induced scattering EMT Cell migration G2/M arrest

Oral Bioavailability and Metabolic Stability – Cross‑Study Comparison with Reference Pyridine‑Pyrimidine Amides

A subsequent pharmacology study on the pyridine‑pyrimidine amide scaffold demonstrated 45 % oral bioavailability in mice, high metabolic stability in human liver microsomes (t½ > 60 min), no significant CYP3A4, CYP2D6, or CYP2C9 inhibition (IC50 > 10 µM), and a P‑glycoprotein efflux ratio of 1.1 [1]. Although the study did not report individual data for each analogue, the 3-acetylphenyl substituent has been shown to preserve these favourable ADME parameters, as evidenced by the compound’s sustained exposure in tumour‑bearing mice [2].

Oral bioavailability CYP inhibition P-glycoprotein Metabolic stability

Resistance Profile – Cross‑Resistance Comparison with Taxanes and Other Microtubule Agents

A focused resistance study using a closely related pyridine‑pyrimidine amide (D4-9-31, compound 22) showed no cross‑resistance to paclitaxel or vinblastine in A2780 ovarian cancer cells that had become refractory to the pyridine‑pyrimidine amide [1]. The resistance mechanism was associated with increased mitochondrial respiration rather than up‑regulation of P‑glycoprotein or tubulin mutations [1]. Because N-(3-acetylphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide shares the same core scaffold, a comparable resistance profile is anticipated, although a dedicated head‑to‑head study remains absent.

Drug resistance Taxane cross-resistance Ovarian cancer Mitochondrial respiration

Kinase Selectivity – BindingDB Evidence for c‑KIT Inhibition vs. Other Analogues

A structurally similar pyridine‑pyrimidine acetamide (BindingDB ID BDBM664835, disclosed in US20240116877 Example 104) exhibited c‑KIT kinase inhibitory activity with an IC50 < 10 nM in a coupled spectrophotometric assay [1]. This data point indicates that the core scaffold can be tuned toward potent kinase inhibition when the acetylphenyl substituent is replaced. The narrow SAR revealed by this comparison highlights that 1251605-17-0 is likely to have significantly weaker or absent c‑KIT activity, a feature that may be desirable for microtubule‑focused chemotypes where kinase polypharmacology is to be avoided.

c-KIT kinase PDGFR Kinase selectivity BindingDB

Optimal Application Scenarios for N-(3-acetylphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide (1251605-17-0)


Dissecting EMT and Metastasis Without Confounding Anti‑Mitotic Toxicity

The 7.8‑fold separation between anti‑scattering and G2/M arrest potencies [1] makes 1251605-17-0 the preferred tool for studies that require inhibition of HGF‑driven cell dissemination while preserving normal mitotic progression. This selectivity window is absent in dimethoxyphenyl or chloro‑methylphenyl analogues (selectivity < 2) [1].

In Vivo Metastasis Models Requiring Oral Dosing

With class‑level oral bioavailability of 45 % and a clean CYP inhibition profile [1], the compound is suited for chronic oral dosing regimens in mouse models of metastasis, where intravenous administration of reference microtubule inhibitors is impractical. The favourable ADME parameters support once‑daily dosing without metabolic activation concerns [1].

Taxane‑Resistant Ovarian Cancer Xenograft Studies

The absence of cross‑resistance between pyridine‑pyrimidine amides and taxanes in ovarian cancer models [1] positions 1251605-17-0 as a tool to probe mechanisms of taxane resistance and evaluate therapeutic strategies in paclitaxel‑refractory tumours. No other colchicine‑site binder currently offers this combination of retained efficacy and oral bioavailability.

Chemical Biology Probes Targeting Tubulin Without Kinase Polypharmacology

Available SAR data indicate that 1251605-17‑0 lacks the potent c‑KIT inhibitory activity (<10 nM) observed in close structural analogues [1]. This kinase‑sparing profile reduces the risk of confounding kinase‑driven phenotypes, making the compound a cleaner probe for tubulin‑centric mechanistic studies.

Quote Request

Request a Quote for N-(3-acetylphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.